Cyanuric fluoride

Description

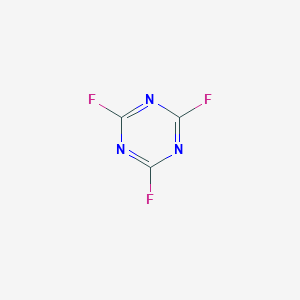

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trifluoro-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F3N3/c4-1-7-2(5)9-3(6)8-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKJWLXVLHBJNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F3N3 | |

| Record name | CYANURIC FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4935 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060975 | |

| Record name | Cyanuric fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyanuric fluoride is a liquid. (EPA, 1998), Colorless liquid; [HSDB] | |

| Record name | CYANURIC FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4935 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanuric fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1523 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

72.8 °C | |

| Record name | CYANURIC FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.60 at 25 °C/4 °C | |

| Record name | CYANURIC FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless | |

CAS No. |

675-14-9 | |

| Record name | CYANURIC FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4935 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanuric fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanuric fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000675149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYANURIC FLUORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine, 2,4,6-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanuric fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trifluoro-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANURIC FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31KW4S5FBB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYANURIC FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-38 °C | |

| Record name | CYANURIC FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for Cyanuric Fluoride

Established Synthetic Pathways for Cyanuric Fluoride (B91410)

The primary and most established method for producing cyanuric fluoride involves the direct replacement of chlorine atoms with fluorine atoms on the triazine ring of cyanuric chloride. guidechem.comwikipedia.org This transformation can be accomplished using a range of fluorinating agents under different reaction conditions.

Chlorine-Fluorine Exchange Reactions in Cyanuric Chloride Precursors

The core of this compound synthesis lies in the halogen exchange (Halex) reaction, where the C-Cl bonds in cyanuric chloride are converted to C-F bonds. lew.ro This process can be driven by various inorganic fluorides and is a cornerstone of organofluorine chemistry. cas.cn

Alkali metal fluorides are common reagents for the synthesis of this compound from cyanuric chloride. wikipedia.orgnih.gov

Sodium Fluoride (NaF): The fluorination of cyanuric chloride using sodium fluoride is a well-documented method. wikipedia.orgnih.gov The reaction is typically performed in a high-boiling polar aprotic solvent, such as sulfolane. nih.govgoogle.com In one established procedure, cyanuric chloride is added to a suspension of NaF in sulfolane, and the mixture is heated, with reaction temperatures ranging from 45°C up to 248°C. google.com The this compound product is then distilled from the reaction mixture, with reported yields around 74%. google.com

Potassium Fluoride (KF): Potassium fluoride is another effective fluorinating agent for this transformation. nih.govgoogle.com Historically, the reaction with KF was thought to require very high temperatures. google.com However, advancements have shown that KF can be used under milder conditions, particularly when combined with phase-transfer catalysts. ox.ac.uk For instance, a process using KF in a dipolar aprotic solvent at temperatures between 60 to 70°C has demonstrated the complete conversion of any remaining chlorinated triazines into this compound. google.com

The table below summarizes typical conditions for the synthesis of this compound using alkali metal fluorides.

| Fluorinating Agent | Solvent | Temperature Range (°C) | Reported Yield |

| Sodium Fluoride (NaF) | Sulfolane | 45 - 248 | ~74% google.com |

| Potassium Fluoride (KF) | Sulfolane | 60 - 70 | High Conversion google.com |

Antimony trifluoride (SbF₃), often referred to as Swarts' reagent, is a classic and effective agent for converting organic chlorides to fluorides. wikipedia.orghaz-map.com Its use in the synthesis of this compound from cyanuric chloride is well-established. researchgate.net The reaction often involves catalysis by antimony(V) salts, such as antimony pentachloride, which generates the highly active fluorinating species, antimony(V) dichlorotrifluoride (SbCl₂F₃). guidechem.comwikipedia.orgthieme-connect.de This method is particularly useful in laboratory settings as it can often be carried out in standard glassware. thieme-connect.de

Other fluorinating agents that have been successfully employed for the preparation of this compound include:

Potassium fluorosulfinate (B14707602) (KSO₂F) wikipedia.orgnih.gov

Silver(I) fluoride (AgF) nih.gov

Sulfur tetrafluoride (SF₄) nih.gov

These reagents provide alternative pathways to this compound, expanding the toolkit available for its synthesis. nih.gov

Anhydrous hydrogen fluoride (HF) is a fundamental reagent in industrial fluorine chemistry and is used for the commercial production of this compound from cyanuric chloride. guidechem.comlew.ronih.gov The reaction can be performed in either a continuous gas-phase process or under liquid-phase conditions. guidechem.com

In a typical laboratory-scale liquid-phase synthesis, cyanuric chloride is dissolved in condensed, dry hydrogen fluoride at a low temperature, such as -78°C. guidechem.com The reaction mixture is then allowed to warm to room temperature. The evolution of hydrogen chloride (HCl) gas signifies the progress of the reaction. guidechem.comresearchgate.net Once the HCl evolution ceases, the excess HF is removed, and the this compound is isolated by distillation, affording yields as high as 76%. guidechem.comresearchgate.net The reaction can also be conducted at elevated temperatures, typically between 150°C and 300°C, with a preferred range of 180°C to 220°C. prepchem.com

The reaction can also proceed starting from partially fluorinated intermediates, such as 2,4-difluoro-6-chloro-s-triazine or 2-fluoro-4,6-dichloro-s-triazine, which can lead to high yields of the final product. prepchem.com

| Starting Material | Reagent | Temperature | Yield | Reference |

| Cyanuric Chloride | Anhydrous HF | -78°C to Room Temp. | 76% | guidechem.comresearchgate.net |

| Cyanuric Chloride | Anhydrous HF | 180°C - 220°C | High Yield | prepchem.com |

Catalytic Approaches in this compound Synthesis

To improve reaction conditions, particularly to lower the required temperatures, catalytic methods have been developed. These approaches enhance the efficiency of the chlorine-fluorine exchange. google.com

A significant improvement in the synthesis of this compound involves the use of perhalogenated carbonyl compounds as catalysts in conjunction with alkali metal fluorides like potassium, cesium, or rubidium fluoride. google.com This catalytic process allows for the production of this compound at considerably reduced temperatures compared to non-catalytic methods. google.com

The catalyst can be carbonyl fluoride or other perhalocarbonyl compounds, with perfluorinated versions being particularly effective. google.com For example, the reaction of cyanuric chloride with potassium fluoride (KF) can be successfully carried out in a solvent like acetonitrile (B52724) or diglyme (B29089) in the presence of a catalytic amount of a perhalocarbonyl compound. In one instance, using perfluorooctanoyl fluoride as a catalyst with KF in diglyme, a 74% yield of this compound was achieved after warming from -60°C to 30°C over several hours. google.com This demonstrates the utility of the catalyst, as control experiments without the perhalocarbonyl compound showed no reaction under similar conditions. google.com

Cesium Fluoride Optimization for Reduced Reaction Temperatures

The synthesis of this compound has traditionally required high temperatures, often in excess of 240°C, when using common fluorinating agents like sodium fluoride. google.com A significant innovation in this area is a process that allows for the production of this compound at considerably lower temperatures. google.com This method involves the reaction of a cyanuric halide, typically cyanuric chloride, with an alkali metal fluoride in the presence of a perhalocarbonyl compound which acts as a catalyst. google.com

Among the suitable alkali metal fluorides, which include potassium fluoride and rubidium fluoride, cesium fluoride (CsF) is noted as the preferred reagent. google.com The higher reactivity of CsF in aprotic solvents compared to other alkali fluorides like KF or NaF facilitates the reaction under milder conditions. nih.gov The process is typically carried out in an inert aprotic polar organic solvent. google.com The use of CsF, in conjunction with a catalyst like perfluorooctanoyl fluoride, enables the reaction to proceed efficiently at temperatures ranging from the freezing point to the boiling point of the system, a stark contrast to the elevated temperatures required in earlier methods. google.com

One documented example of this process involved reacting cyanuric chloride with cesium fluoride in the presence of perfluorooctanoyl fluoride. The reaction was initiated at low temperatures and allowed to warm, ultimately achieving a high yield of this compound. google.com

Table 1: Example of this compound Synthesis using Cesium Fluoride An interactive table summarizing the reaction parameters and results.

| Reactant | Reagent | Catalyst | Solvent | Temperature Profile | Yield |

|---|

Source: Google Patents google.com

**2.2. Innovations in this compound Synthesis

Recent research and development have focused on overcoming the limitations of traditional this compound synthesis, such as harsh reaction conditions, the use of hazardous materials, and high costs. These innovations span the development of novel reagents, the application of sustainable chemical principles, and the scaling of processes from the laboratory to industrial production.

Innovations in this compound Synthesis

Development of More Efficient and Cost-Effective Production Methods

A primary driver of innovation has been the need to reduce the costs and inefficiencies associated with conventional methods. Traditional SNAr fluorination reactions often suffer from the high cost of reagents like cesium fluoride (CsF) and require high temperatures, which increases energy consumption. nih.gov

One significant development is a method that utilizes tetrabutylammonium (B224687) fluoride as the fluorinating reagent to convert 1,3,5-trichloro-s-triazine into this compound. patsnap.com This process eliminates the need for a separate catalyst and avoids the use of high-risk reagents like hydrogen fluoride or large quantities of metal fluorides. patsnap.com The reaction proceeds under mild conditions (e.g., 50°C) and demonstrates high selectivity, achieving yields of up to 95%. patsnap.com The simplicity of operation and lower cost make this method suitable for industrial-scale production. patsnap.com

Further research has targeted the high cost of CsF by exploring more economical alternatives. nih.gov One approach involves using potassium fluoride (KF) in combination with a phase-transfer catalyst like tetrabutylammonium chloride (Bu4NCl). nih.gov This combination serves as a more cost-effective alternative to CsF, although it may still require elevated temperatures. nih.gov

Green Chemistry Principles in this compound Manufacturing

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances, are increasingly being applied to this compound synthesis. acs.orginstituteofsustainabilitystudies.com The goal is to prevent waste, maximize atom economy, and use safer substances to minimize environmental impact and potential accidents. acs.orginstituteofsustainabilitystudies.com

The method using tetrabutylammonium fluoride aligns with several green chemistry principles. patsnap.com By achieving a high yield (up to 95%), it adheres to the principle of atom economy, maximizing the incorporation of reactant materials into the final product and thus reducing waste. patsnap.comacs.org The process also operates at mild temperatures and avoids highly toxic reagents, contributing to inherently safer chemistry for accident prevention. patsnap.comacs.org

Similarly, a process developed at the University of Chemistry and Technology in Prague, later implemented on an industrial scale, is described as being energy-efficient and environmentally friendly. vscht.cz Such developments signify a move towards more sustainable manufacturing that reduces waste disposal costs and resource consumption. instituteofsustainabilitystudies.comvscht.cz The development of synthetic methods that yield only non-toxic salts like NaCl and KCl as by-products represents a significant advancement in green chemical synthesis. sciencedaily.com

Pilot-Scale and Industrial Production Process Development

The transition from laboratory synthesis to industrial manufacturing is a critical step that involves scaling up the process through a pilot plant. A pilot program uses a small-scale version of the manufacturing process to test feasibility, optimize parameters, and identify potential issues like corrosion, catalyst aging, and safety risks before committing to full-scale production. cymerchemicals.com This phase is crucial for balancing the process for different equipment and detecting phenomena not observable at the laboratory scale. cymerchemicals.com

A notable example of this transition is the development of a multi-stage batch process for this compound manufacturing by the Department of Organic Technology at the University of Chemistry and Technology, Prague. vscht.cz This project, undertaken between 2010 and 2012 for the company Huntsman, involved extensive experimental research, pilot-scale testing, and the design of a new production unit. vscht.cz The development team was subsequently involved in the start-up of the new industrial unit in Thailand, which had an investment cost exceeding $10 million. vscht.cz This successful scale-up from the laboratory to a full industrial unit demonstrates the comprehensive engineering required, including apparatus design and the implementation of control systems. vscht.cz

Novel Patent Filings for Improved Synthesis Yield and Waste Reduction

Recent patent filings reflect the ongoing drive for innovation in this compound synthesis, with a clear focus on improving reaction yields and minimizing waste. These patents often present alternative reaction pathways that are more efficient and environmentally benign than traditional methods.

One patent details a method for preparing this compound by reacting 1,3,5-trichloro-s-triazine with tetrabutylammonium fluoride. patsnap.com This catalyst-free method is highlighted for its high reaction selectivity and yield, which can reach 95%. patsnap.com It avoids expensive catalysts and hazardous reagents, presenting advantages in operational simplicity, mild reaction conditions, and reduced cost, making it highly suitable for industrial production. patsnap.com

Another patent provides a process for producing this compound at significantly reduced temperatures by using specific alkali metal fluorides, preferably cesium fluoride, in the presence of a perhalocarbonyl compound as a catalyst. google.com This method achieves a high yield (74% in one example) under moderate conditions, thereby reducing energy consumption and potential side reactions associated with high-temperature processes. google.com

Table 2: Comparison of Patented Synthesis Methods An interactive table comparing key features of novel synthesis patents.

| Patent Feature | Method 1 | Method 2 |

|---|---|---|

| Primary Reagent | Tetrabutylammonium fluoride | Cesium Fluoride |

| Catalyst | Not required | Perhalocarbonyl compound |

| Key Advantage | High yield (up to 95%), operational simplicity, low cost | Reduced reaction temperature |

| Yield Claimed | up to 95% | 74% (in example) |

| Waste Reduction | Avoids large quantities of metal fluoride waste | N/A |

Source: Eureka | Patsnap patsnap.com, Google Patents google.com

Spectroscopic and Computational Investigations of Cyanuric Fluoride

Vibrational Spectroscopy of Cyanuric Fluoride (B91410)

Vibrational spectroscopy, encompassing both infrared and Raman techniques, has been instrumental in characterizing the fundamental vibrations of the cyanuric fluoride molecule. These experimental methods have provided the basis for the assignment of vibrational modes, confirming the molecule's planar structure.

The infrared spectrum of this compound has been examined in both the vapor and liquid states. For the vapor phase, the spectrum was recorded in the range of 250 to 2000 cm⁻¹. Key absorption bands have been identified and analyzed to understand the vibrational behavior of the molecule. The analysis of the infrared spectrum supports a planar D₃h symmetry for this compound. guidechem.com

Raman spectroscopy has been employed to complement the infrared data, with displacements from the 4358 Å Hg line recorded photoelectrically. guidechem.com The Raman spectra, with qualitative polarization measurements, were obtained for liquid this compound, covering a range of 100–1800 cm⁻¹. nih.gov The observation of polarized and depolarized bands in the Raman spectrum is crucial for the definitive assignment of the vibrational fundamentals according to the D₃h point group.

Based on a planar D₃h model, a complete assignment of the active fundamental vibrations of this compound has been achieved by combining IR and Raman spectroscopic data. guidechem.comnih.gov The fundamental frequencies are distributed among the symmetry species of the D₃h point group. The assignments for the active fundamentals are detailed in the table below. nih.gov

| Symmetry Species | Vibrational Mode | Wavenumber (cm⁻¹) |

| a₁' | Symmetric C-F Stretch | 1496 |

| a₁' | Ring Mode | 999 |

| a₁' | Ring Mode | 642 |

| e' | C-F Stretch | 1617 |

| e' | Ring Mode | 1424 |

| e' | Ring Mode | 1087 |

| e' | C-F Bend | 576 |

| e' | Ring Bend | 378 |

| a₂" | C-F Out-of-Plane Bend | 817 |

| a₂" | Ring Out-of-Plane Bend | 436 |

| e" | C-F Out-of-Plane Bend | 743 |

| e" | Ring Out-of-Plane Bend | 226 |

Three strong, polarized bands observed at 1496, 999, and 642 cm⁻¹ in the Raman spectrum are assigned to the A₁' vibrations. The band at 1496 cm⁻¹ is specifically attributed to the symmetric C-F stretching vibration. guidechem.com

Theoretical Chemistry Studies on this compound

Theoretical chemistry, particularly Density Functional Theory (DFT), has been employed to provide deeper insights into the molecular structure and vibrational properties of this compound, corroborating and extending the experimental findings.

DFT calculations have been performed to investigate the theoretical vibrational spectral characteristics of this compound. These computations provide a powerful tool for understanding the electronic structure and predicting molecular properties. nih.gov

The molecular geometry of this compound has been optimized using DFT calculations at the B3LYP level of theory with the 6-31G(d,p) and 6-311++G(d,p) basis sets. nih.gov These calculations have confirmed the planar D₃h symmetry of the molecule, which is in good agreement with experimental evidence from electron diffraction and spectroscopic studies. nih.govresearchgate.net The optimized geometry derived from these computations serves as the foundation for calculating other molecular properties, such as vibrational frequencies. nih.gov

Ab Initio Studies on this compound Structure

Ab initio computational methods, which are based on first principles of quantum mechanics without reliance on experimental parameters, are used to determine the optimized molecular geometry of compounds. nih.gov For this compound, Density Functional Theory (DFT), a prominent ab initio method, has been employed to calculate its structural parameters. nih.gov

These theoretical calculations provide a detailed picture of the molecule's three-dimensional structure, including precise bond lengths and bond angles. The optimized geometry derived from these studies serves as the foundation for further computational analyses, such as vibrational spectra, NBO, and MEP calculations. nih.gov

Adsorption Studies of this compound on Material Surfaces

The interaction of this compound with various material surfaces has been investigated using computational methods to explore its potential for detection and capture. Density functional theory (DFT) calculations are primarily used to model the adsorption behavior, calculating parameters like adsorption energy, charge transfer, and changes in electronic structure. tandfonline.comtandfonline.com

Computational studies reveal that this compound exhibits weak interaction with the surface of pristine graphene. tandfonline.comtandfonline.com The calculated adsorption energy is very low, approximately -0.3 kJ/mol, with a relatively large separation distance of 5.12 Å between the molecule and the graphene sheet. tandfonline.com This low energy suggests a physisorption process, characterized by weak van der Waals forces. Furthermore, the net charge transfer between the this compound molecule and the pristine graphene surface is negligible, and there is no significant hybridization between their orbitals. tandfonline.com

In contrast to pristine graphene, aluminum-doped graphene (Al-doped graphene) shows significantly enhanced reactivity towards this compound. tandfonline.comtandfonline.com DFT calculations demonstrate that the introduction of an aluminum atom into the graphene lattice creates a more reactive site for adsorption.

The adsorption of this compound on Al-doped graphene is a chemisorption process, as evidenced by a much higher calculated adsorption energy of -76.53 kJ/mol (-57.45 kJ/mol after BSSE correction). tandfonline.comtandfonline.com This strong interaction leads to several key changes:

Structural Deformation : The this compound molecule undergoes considerable deformation upon adsorption, with notable changes to the C-F bond, suggesting a potential for partial dissociation. tandfonline.com

Charge Transfer : There is a significant transfer of charge from the Al-doped graphene surface to the this compound molecule. tandfonline.com

Electronic Properties : The HOMO-LUMO energy gap of the system is considerably reduced, transforming the material into a p-type semiconductor. tandfonline.comtandfonline.com The dipole moment of the Al-doped graphene sheet dramatically increases from 0.43 Debye to 5.13 Debye after the adsorption of this compound, indicating a substantial change in the electronic environment. tandfonline.com

| Parameter | Pristine Graphene | Al-Doped Graphene |

|---|---|---|

| Adsorption Energy (kJ/mol) | -0.3 tandfonline.com | -76.53 tandfonline.comtandfonline.com |

| Interaction Type | Physisorption tandfonline.com | Chemisorption tandfonline.comtandfonline.com |

| Nearest Distance (Å) | 5.12 tandfonline.com | Not specified in snippets |

| Net Charge Transfer | Negligible tandfonline.com | Considerable tandfonline.com |

| Effect on HOMO-LUMO Gap | No hybridization tandfonline.comtandfonline.com | Considerably reduced tandfonline.comtandfonline.com |

| Change in Dipole Moment (Debye) | Minor increase tandfonline.com | Increase to 5.13 tandfonline.com |

Adsorption Energy and Electronic Structure Changes

Computational studies utilizing density functional theory (DFT) have been employed to investigate the adsorption behavior of the this compound molecule on specific surfaces. Research into the chemisorption of this compound on pristine and aluminum-doped (Al-doped) graphene surfaces reveals significant differences in interaction strength. tandfonline.comtandfonline.com

Initial findings indicate that this compound exhibits low adsorption on the surface of pristine graphene, with calculated adsorption energies being minimal (−0.3 kJ mol⁻¹), suggesting a weak interaction. tandfonline.com However, the modification of the graphene surface with an aluminum atom significantly enhances its reactivity toward the this compound molecule. tandfonline.comtandfonline.com The adsorption process on Al-doped graphene is identified as chemisorption, a type of adsorption involving a chemical reaction between the surface and the adsorbate. tandfonline.com

The calculated adsorption energy for the most stable configuration of this compound on Al-doped graphene was found to be -76.53 kJ mol⁻¹. tandfonline.comtandfonline.com This strong interaction leads to notable changes in the electronic structure of the system. Upon adsorption on the Al-doped graphene surface, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) band gap of the system is considerably reduced. tandfonline.comtandfonline.com In contrast, no such hybridization or significant electronic change is observed when this compound interacts with the pristine graphene surface. tandfonline.com

| Adsorbent Surface | Adsorption Energy (kJ mol⁻¹) | Interaction Type |

|---|---|---|

| Pristine Graphene | -0.3 | Physisorption (Weak) |

| Al-doped Graphene | -76.53 | Chemisorption (Strong) |

Charge Analysis and Density of State upon Adsorption

The chemisorption of this compound onto modified surfaces also induces significant changes in charge distribution and the density of states (DOS). Theoretical studies focusing on the interaction between this compound and Al-doped graphene have analyzed these electronic modifications in detail. tandfonline.com

Upon adsorption, there is a clear hybridization between the this compound molecule and the Al-doped graphene surface. tandfonline.com This interaction facilitates a charge transfer, which alters the electronic properties of the adsorbent material. The analysis indicates that following the adsorption of this compound, the Al-doped graphene system becomes a p-type semiconductor. tandfonline.com The study of the DOS provides further evidence of the strong interaction and the formation of new electronic states resulting from the chemisorption process. tandfonline.com In contrast, the interaction with pristine graphene is weak, showing no significant hybridization or change in the DOS. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for the structural elucidation of fluorine-containing compounds, and it has been applied extensively in the study of this compound. researchgate.netnih.gov The ¹⁹F nucleus is particularly well-suited for NMR analysis due to its 100% natural abundance, spin I = ½, and high gyromagnetic ratio, which make it a highly sensitive nucleus. nih.gov This results in sharp signals and a wide chemical shift range, which is beneficial for resolving structurally different fluorine atoms within a molecule. nih.gov

However, the high D₃h symmetry of the this compound (C₃F₃N₃) molecule complicates the direct measurement of its NMR parameters. To overcome this, studies have utilized ¹⁴N/¹⁵N and ¹²C/¹³C isotopomers to reduce the molecule's symmetry, allowing for the successful determination of its NMR characteristics. csic.es

Comprehensive research has been conducted to obtain both experimental and computationally derived NMR data for this compound. researchgate.netcsic.es These studies have successfully assigned the chemical shifts for ¹³C, ¹⁵N, and ¹⁹F nuclei. researchgate.netcsic.es Furthermore, a complete set of spin-spin coupling constants has been measured and compared with values obtained from advanced computational methods, such as the equation-of-motion coupled-cluster singles and doubles (EOM-CCSD) method, providing a thorough characterization of the molecule's electronic structure and connectivity. researchgate.netcsic.es

| Parameter Type | Nuclei Studied | Methodology |

|---|---|---|

| Chemical Shifts (δ) | ¹³C, ¹⁵N, ¹⁹F | Experimental and Computed (DFT) |

| Spin-Spin Coupling Constants (J) | ¹³C, ¹⁵N, ¹⁹F | Experimental and Computed (EOM-CCSD) |

Reactivity and Reaction Mechanisms of Cyanuric Fluoride

Nucleophilic Substitution Reactions of Cyanuric Fluoride (B91410)

The carbon atoms of the triazine ring in cyanuric fluoride are highly electrophilic, making them susceptible to attack by nucleophiles. The three fluorine atoms can be sequentially replaced by a variety of nucleophiles, with the reactivity of the remaining halogens decreasing after each substitution. This is due to the donation of electron density to the ring by the incoming nucleophile, which reduces the electrophilicity of the remaining carbon atoms.

This compound generally exhibits higher reactivity towards nucleophiles compared to its chlorinated analog, cyanuric chloride (C₃Cl₃N₃). wikipedia.org This enhanced reactivity can be attributed to the greater electronegativity of fluorine compared to chlorine, which makes the carbon atoms of the triazine ring in this compound more electrophilic and thus more susceptible to nucleophilic attack.

The choice between this compound and cyanuric chloride as a synthetic precursor often depends on the desired final product and the specific nucleophiles being employed. The higher reactivity of this compound can be advantageous for reactions with weaker nucleophiles or when milder reaction conditions are required.

This compound readily undergoes hydrolysis in the presence of water, a reaction characteristic of acyl halides. wikipedia.orgnoaa.govguidechem.com The hydrolysis proceeds via nucleophilic attack of water molecules on the electrophilic carbon atoms of the triazine ring, leading to the displacement of fluoride ions.

The ultimate product of this hydrolysis is cyanuric acid (C₃H₃N₃O₃). wikipedia.orgnoaa.govguidechem.com The reaction likely proceeds through intermediate hydroxytriazine species, with the sequential replacement of fluorine atoms by hydroxyl groups. The displaced fluoride ions combine with protons from water to form hydrofluoric acid (HF). noaa.govguidechem.com

C₃F₃N₃ + 3H₂O → C₃H₃N₃O₃ + 3HF

This facile hydrolysis necessitates the handling of this compound under anhydrous conditions to prevent its decomposition.

The interaction of this compound with fluoride ions (F⁻) is an important aspect of its chemistry, particularly in the context of its use as a fluorinating agent. The fluoride ion, being a nucleophile, can participate in exchange reactions with the fluorine atoms on the triazine ring. This dynamic equilibrium is a key feature of its reactivity.

In the presence of a fluoride ion source, the rate of certain reactions involving this compound can be influenced. The fluoride ion can act as a catalyst in some transformations, for instance, by increasing the nucleophilicity of other species in the reaction mixture through hydrogen bonding or by participating in the reaction mechanism directly. rsc.org

Fluorinating Agent Mechanisms

One of the most significant applications of this compound in organic synthesis is as a mild and effective fluorinating agent. wikipedia.org It is particularly useful for the conversion of carboxylic acids to acyl fluorides, which are themselves valuable synthetic intermediates.

This compound provides a direct and mild route for the synthesis of acyl fluorides from carboxylic acids. wikipedia.orgcas.cn This transformation is highly valued because other methods for preparing acyl fluorides can be less direct and may not be compatible with a wide range of functional groups. The reaction proceeds through a nucleophilic acyl substitution mechanism.

The first step involves the attack of the carboxylate oxygen of the carboxylic acid on one of the electrophilic carbon atoms of the this compound ring. This is followed by the elimination of a fluoride ion and the formation of a highly reactive O-acyl-isourea-like intermediate. This intermediate then undergoes intramolecular rearrangement and decomposition, leading to the formation of the desired acyl fluoride and cyanuric acid as a byproduct.

The general reaction is as follows:

R-COOH + C₃F₃N₃ → R-COF + C₃H₃N₃O₃

Table 1: Examples of Acyl Fluoride Synthesis from Carboxylic Acids

| Carboxylic Acid | Acyl Fluoride Product | Yield (%) |

| Benzoic Acid | Benzoyl Fluoride | >90 |

| Acetic Acid | Acetyl Fluoride | High |

| Pivalic Acid | Pivaloyl Fluoride | >90 |

This table is illustrative and yields can vary based on specific reaction conditions.

Pyridine (B92270) is often used as a base and catalyst in fluorination reactions involving this compound. noaa.gov Its primary role is to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion. This enhances the rate of the initial attack on the this compound ring.

The mechanism is believed to involve the following steps:

Deprotonation: Pyridine abstracts the acidic proton from the carboxylic acid to form a carboxylate-pyridinium ion pair.

Nucleophilic Attack: The carboxylate anion then acts as a potent nucleophile, attacking the this compound.

Formation of Acyl Fluoride: The subsequent steps proceed as described previously, leading to the formation of the acyl fluoride and cyanuric acid.

Pyridine can also act as a nucleophilic catalyst itself by attacking the this compound to form a reactive pyridinium (B92312) intermediate, which is then more susceptible to attack by the carboxylate. Furthermore, pyridine serves to neutralize the hydrofluoric acid that may be generated as a byproduct, preventing unwanted side reactions. The use of pyridine or other similar bases is often crucial for achieving high yields and reaction efficiency in the conversion of carboxylic acids to acyl fluorides using this compound.

Formation of Carboxylate Ions in Reaction Pathways

This compound is a highly effective reagent for the conversion of carboxylic acids into their corresponding acyl fluorides. nih.govresearchgate.net This transformation proceeds through a pathway that involves the in-situ formation of carboxylate ions. The reaction is typically promoted by the presence of a base, such as pyridine, which deprotonates the carboxylic acid to generate the more nucleophilic carboxylate anion. researchgate.net

The carboxylate ion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of the this compound ring. This results in the displacement of a fluoride ion and the formation of an unstable intermediate. This intermediate subsequently decomposes to yield the desired acyl fluoride and cyanuric acid as a byproduct. The mild nature of this compound allows for this conversion to occur under gentle conditions, making it suitable for substrates with sensitive functional groups that might not be compatible with harsher fluorinating agents. nih.govresearchgate.net The reaction is advantageous as it often proceeds with high yield and does not affect aromatic rings within the substrate molecule. researchgate.net

Table 1: Examples of Carboxylic Acid to Acyl Fluoride Conversion using this compound

| Carboxylic Acid | Acyl Fluoride Product |

| Benzoic Acid | Benzoyl Fluoride |

| Formic Acid | Formyl Fluoride |

| Data sourced from Olah et al. (1973). researchgate.net |

Electrophilic Behavior of this compound

The chemical structure of this compound, a six-membered aromatic ring with alternating carbon and nitrogen atoms and three highly electronegative fluorine atoms, renders the carbon atoms of the triazine ring highly electrophilic. This makes the compound susceptible to nucleophilic attack. Consequently, this compound readily reacts with a variety of nucleophiles, a reactivity that is more pronounced compared to its chlorinated counterpart, cyanuric chloride. nih.gov This enhanced reactivity is central to its function as a fluorinating agent and as a precursor in various chemical syntheses. nih.gov

Protonation to Form Cyanogen (B1215507) Fluoride Ions (FCNH+)

In the gas phase, this compound can be protonated by strong Brønsted acids, such as H₃⁺ and C₂H₅⁺, to yield gaseous cyanogen fluoride ions (FCNH⁺). Computational studies at the G2 level of theory and experimental examination via FT-ICR mass spectrometry have shown that the N-protonated isomer, FCNH⁺, is significantly more stable than its C-protonated counterpart, HFCN⁺, by approximately 360 kJ mol⁻¹. The gas-phase basicity of the nitrogen atom in cyanogen fluoride has been experimentally estimated to be around 668.4 ± 10 kJ mol⁻¹.

Aromatic Cyanation Reactions

The protonated cyanogen fluoride ion, FCNH⁺, exhibits electrophilic character and can participate in aromatic cyanation reactions. When reacted with π systems like benzene, FCNH⁺ acts as a FC⁺=NH electrophile. This leads to the formation of a cyanated aromatic product, for instance, C₆H₅CNH⁺ from benzene. This reactivity highlights a potential pathway for the introduction of a cyano group onto aromatic rings, leveraging the electrophilic nature of the protonated form of cyanogen fluoride.

Mechanisms in Specific Organic Transformations

One-Step Synthesis of Beta-Lactams via Ketene-Imine Cycloaddition

This compound has been identified as an efficient acid-activating reagent for the one-step synthesis of β-lactams through the [2+2] cycloaddition of ketenes and imines, a variant of the Staudinger reaction. wikipedia.org In this one-pot synthesis, this compound facilitates the in-situ generation of a ketene (B1206846) from a carboxylic acid in the presence of a base like triethylamine. wikipedia.org

The proposed mechanism involves the following steps:

Activation of the Carboxylic Acid: this compound activates the carboxylic acid, leading to the formation of a reactive acyl fluoride intermediate.

Ketene Formation: The acyl fluoride, in the presence of a base, undergoes dehydrohalogenation to form a ketene.

[2+2] Cycloaddition: The generated ketene then reacts with an imine via a cycloaddition reaction to form a zwitterionic intermediate.

Ring Closure: This intermediate subsequently undergoes ring closure to yield the final β-lactam product. acs.orgwikipedia.orgrsc.org

This method is notable for its mild reaction conditions and generally good to excellent yields, providing a direct route to β-lactam synthesis from readily available starting materials. wikipedia.org The reaction often exhibits high diastereoselectivity, predominantly forming the cis-isomer of the β-lactam. wikipedia.org

Table 2: One-Pot Synthesis of β-Lactams using this compound

| Carboxylic Acid | Imine | β-Lactam Product | Yield (%) |

| Phenoxyacetic acid | N-Benzylidene-4-methoxyaniline | 3-Phenoxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one | 92 |

| Acetic acid | N-Benzylidene-4-methoxyaniline | 1-(4-Methoxyphenyl)-4-phenyl-3-azetidin-2-one | 85 |

| Phenylacetic acid | N-Benzylideneaniline | 1,3,4-Triphenylazetidin-2-one | 90 |

| Data is illustrative of reactions described by Zarei (2013). wikipedia.org |

Reactions with Phosphonitrilic Chlorides

Detailed research findings on the direct reaction between this compound and phosphonitrilic chlorides are limited in the available literature. While the chemistry of both s-triazines and phosphazenes is well-established, their direct interaction is not extensively documented. However, related research into the synthesis of hybrid triazine-phosphazene compounds exists, typically starting from cyanuric chloride. acs.orgnih.gov These syntheses often involve multi-step processes, such as the Michaelis-Arbuzov rearrangement followed by nucleophilic substitution, or Staudinger reactions between triazine azides and phosphanes to create P=N linkages to the triazine core. acs.orgnih.gov A 1972 report mentioned a concurrent investigation into the reactions of trimeric phosphonitrilic chloride alongside cyanuric chloride derivatives, but the focus remained on the latter. mdpi.com The synthesis of phosphonitrilic fluorides is typically achieved through the fluorination of phosphonitrilic chlorides using various fluorinating agents, but this compound is not commonly cited for this purpose. nih.gov

Deoxyfluorinating Reagent Mechanisms

This compound (2,4,6-trifluoro-1,3,5-triazine) serves as a reagent for the conversion of hydroxyl groups to carbon-fluorine bonds, a transformation known as deoxyfluorination. While the detailed mechanism for the deoxyfluorination of alcohols using this compound is not as extensively documented as for other common fluorinating agents, a plausible pathway can be proposed based on the established reactivity of this compound and related triazine derivatives. The reaction is believed to proceed through the activation of the alcohol's hydroxyl group, followed by nucleophilic substitution by a fluoride ion.

The mechanism likely initiates with the nucleophilic attack of the alcohol's oxygen atom on one of the electrophilic carbon atoms of the this compound ring. The high electronegativity of the fluorine atoms and the nitrogen atoms in the triazine ring renders the ring carbons susceptible to nucleophilic attack. This initial step is analogous to the reaction of alcohols with cyanuric chloride for the synthesis of alkyl chlorides.

This nucleophilic addition of the alcohol to the this compound ring results in the formation of an unstable intermediate. In this intermediate, the oxygen of the alcohol is bonded to a carbon of the triazine ring, and one of the fluorine atoms is displaced. The displaced fluoride ion then acts as a nucleophile.

The subsequent step involves the nucleophilic attack of the fluoride ion on the alkyl group of the activated alcohol intermediate. This attack can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the structure of the alcohol. For primary and secondary alcohols, an S(_N)2 mechanism is more likely, involving a backside attack by the fluoride ion on the carbon atom bonded to the oxygen. This results in the inversion of stereochemistry at the carbon center. The driving force for this step is the formation of a stable leaving group, the 2,4-difluoro-6-hydroxy-1,3,5-triazine anion, which is resonance-stabilized.

For tertiary alcohols, an S(_N)1 mechanism may be operative. This would involve the formation of a carbocation intermediate after the departure of the triazine-based leaving group. The carbocation would then be attacked by the fluoride ion.

The table below summarizes the proposed mechanistic steps for the deoxyfluorination of a generic secondary alcohol with this compound.

| Step | Description | Reactants | Intermediate/Transition State | Products |

| 1 | Activation of Alcohol: Nucleophilic attack of the alcohol oxygen on a carbon of the this compound ring. | R₂CHOH, (CNF)₃ | Alkoxy-triazine intermediate | R₂CHO-(CNF)₂ + F⁻ + H⁺ |

| 2 | Nucleophilic Substitution: Attack of the displaced fluoride ion on the alkyl carbon. | R₂CHO-(CNF)₂, F⁻ | [F···CHR₂···O-(CNF)₂]‡ (S(_N)2 transition state) | R₂CHF + ⁻O-(CNF)₂ |

| 3 | Protonation: The triazine byproduct is protonated. | ⁻O-(CNF)₂, H⁺ | - | HO-(CNF)₂ |

It is important to note that the reactivity can be influenced by reaction conditions such as solvent and temperature. Aprotic polar solvents are typically used to facilitate the reaction.

Applications of Cyanuric Fluoride in Advanced Chemical Synthesis

Organic Synthesis Reagent

Cyanuric fluoride (B91410) is a versatile fluorinating agent in organic chemistry. researchgate.net It provides a mild and direct pathway for various chemical transformations, making it a valuable tool for synthetic chemists. wikipedia.orgoakwoodchemical.com

A primary application of cyanuric fluoride is the direct conversion of carboxylic acids into acyl fluorides. fishersci.comnih.gov This method is often favored because it can be milder and more direct than other fluorinating techniques, which may not be compatible with certain sensitive functional groups. wikipedia.org The synthesis of acyl fluorides using this compound was pioneered by George Olah. acs.orgacs.org This transformation is efficient for a range of carboxylic acids, including (hetero)aryl, alkyl, alkenyl, and alkynyl types, under neutral conditions. cas.cn

Table 1: Comparison of Fluorinating Agents for Acyl Fluoride Synthesis

| Reagent | Common Name/Abbreviation | Key Features |

| (CNF)₃ | This compound | Mild, direct conversion from carboxylic acids. wikipedia.org |

| C₂H₅)₂NSF₃ | DAST | Sulfur-based deoxyfluorination reagent. acs.org |

| C₈H₁₈F₃NOS | Deoxo-Fluor® | Sulfur-based deoxyfluorination reagent. researchgate.net |

| C₆H₁₆BF₆NS | XtalFluor-E® | Sulfur-based deoxyfluorination reagent. acs.org |

| C₅F₅N | Pentafluoropyridine (PFP) | Used for deoxyfluorination of carboxylic acids. acs.org |

Acyl fluorides, readily synthesized using this compound, are not merely stable derivatives but serve as highly versatile building blocks in transition-metal-catalyzed reactions. nih.gov They exhibit a favorable balance between stability and reactivity due to their moderate electrophilicity. nih.gov This balance makes them superior synthons compared to other carboxylic acid derivatives in terms of stability and transmetalation ability. cas.cn In catalytic processes, they can function as a source for "RCO" groups in acylation reactions, "R" groups in decarbonylative couplings, or even as a source of "F" in fluorination reactions. nih.gov

The activation and cleavage of the acyl C-F bond in acyl fluorides by late-transition-metal catalysts open pathways to numerous chemical transformations. nih.gov This strategy has enabled the catalytic formation of various crucial chemical bonds. Research has demonstrated that catalysts containing Group 9-11 metals, such as cobalt (Co), rhodium (Rh), iridium (Ir), nickel (Ni), palladium (Pd), or copper (Cu), can effectively mediate these reactions. nih.gov The transformations include the formation of C-C, C-H, C-B, and C-F bonds, highlighting the broad utility of acyl fluorides in constructing complex molecular architectures. nih.gov The development of transition-metal-catalyzed methods for C-F bond formation is a significant area of research, as fluorine substitution can enhance the metabolic stability and bioavailability of pharmaceutical compounds. nih.gov

Beyond its role in preparing acyl fluorides, this compound serves as a broader fluorinating agent for the synthesis of various fluorinated organic compounds. rhhz.net It can be used in fluorodehydroxylation reactions, directly substituting hydroxyl groups with fluorine. nih.gov The strategic introduction of fluorine into organic molecules is of great interest for creating pharmaceuticals, agrochemicals, and advanced materials. nih.gov this compound's reactivity allows for its use in creating key intermediates for these industries, such as fluoro-s-triazine reactive dyes. patsnap.com

This compound is also employed in the modification of complex molecules. Its reactivity allows for selective transformations even in the presence of multiple functional groups, a critical requirement for late-stage functionalization in drug discovery. rhhz.net The ability to form acyl fluorides under mild conditions facilitates its use on sensitive, high-value substrates. wikipedia.org Furthermore, the resulting acyl fluorides are valuable in atom-economical C-F insertion reactions, which allow for the rapid construction of more complex organofluorine molecules from readily available starting materials. rhhz.net

Preparation of Acyl Fluorides

Peptide Synthesis and Protein Modification

This compound has found specialized applications in the fields of biochemistry and biotechnology, particularly in the synthesis of peptides and the chemical modification of proteins. nih.gov

Its utility in this domain stems from its ability to activate amino acids for peptide bond formation and to react selectively with specific amino acid residues in proteins. oakwoodchemical.comtaylorandfrancis.com This has facilitated the creation of synthetic peptides and the study of protein structure and function. google.comadvancedsciencenews.com

One of the key methodologies for incorporating fluorine into peptides is the "bottom-up" approach, which utilizes fluorinated amino acid building blocks during synthesis. nih.gov this compound is instrumental in preparing these building blocks. It is used for the mild and direct conversion of N-protected amino acids, such as those with Boc and Fmoc protecting groups, into their corresponding amino acid fluorides. oakwoodchemical.comgoogle.com These activated amino acid fluorides are then used for amide bond formation in peptide synthesis. oakwoodchemical.comnih.gov

In addition to its role in building peptides, this compound is used as a specific reagent for the post-translational modification of proteins, a "top-down" approach where modification occurs after the protein has been synthesized. taylorandfrancis.comnih.gov It is particularly effective for modifying tyrosine residues in enzymes and other proteins. wikipedia.orgfishersci.comnih.gov The reaction occurs at an alkaline pH, where the phenolic hydroxyl group of tyrosine is ionized to a phenoxide ion, which then reacts with this compound. taylorandfrancis.com This specific modification has been used to study the role of tyrosine residues in enzymes like elastase and yeast hexokinase. taylorandfrancis.com

Table 2: Applications of this compound in Biomolecule Chemistry

| Application | Process | Target Molecule | Outcome |

| Peptide Synthesis | Activation of Amino Acids | N-protected amino acids (e.g., Boc, Fmoc) | Formation of amino acid fluorides for peptide coupling. oakwoodchemical.comgoogle.com |

| Protein Modification | Chemical Modification | Tyrosine residues in proteins/enzymes | Selective modification of the phenolic hydroxyl group. taylorandfrancis.com |

Carboxyl Activation in Peptide Coupling Reactions

A significant application of this compound lies in its ability to activate carboxylic acids for peptide coupling reactions. lookchemmall.com This method involves the conversion of a carboxylic acid to a more reactive acyl fluoride. wikipedia.orgnih.gov The process is notable for its mild conditions and efficiency. Typically, an N-protected amino acid is treated with this compound in the presence of a base like pyridine (B92270) to generate the corresponding amino acid fluoride. google.com This activated intermediate can then react with the amino group of another amino acid or peptide to form the desired peptide bond. google.com The by-products derived from the triazine ring are weakly basic and can be easily removed by washing with water, simplifying the purification process. lookchemmall.com

This compound has been demonstrated to be a superior alternative to other common coupling reagents, particularly in challenging cases. A comparative study between this compound and bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl), a widely used organophosphorus reagent, highlighted the advantages of the acid fluoride method. lookchemmall.com

In a series of peptide coupling experiments, the use of this compound (Method A) consistently resulted in higher yields and required shorter reaction times compared to BOP-Cl (Method B). lookchemmall.com For instance, the coupling of a simple acid with a sterically hindered secondary amine yielded the dipeptide in 85% with this compound, whereas BOP-Cl afforded a 74% yield. lookchemmall.com The acid fluoride intermediate generated from this compound is exceptionally reactive, even at low temperatures, and often does not require purification before the subsequent coupling step. lookchemmall.com The superiority of this compound is partly attributed to sterics; the small size of the fluorine atom minimizes steric hindrance during the nucleophilic attack by the amine, in contrast to the bulky BOP group associated with the mixed anhydride (B1165640) formed from BOP-Cl. lookchemmall.com

Table 1: Comparison of this compound and BOP-Cl in Peptide Coupling Reactions lookchemmall.com

| Entry | Acid Component | Amine Component | Method | Reagent | Reaction Time | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Simple Acid (1) | Sterically Hindered Amine (2) | A | This compound | Fast | 85 |

| 2 | Simple Acid (1) | Sterically Hindered Amine (2) | B | BOP-Cl | Slower | 74 |

| 3 | Sterically Hindered Acid | Simple Amine | A | This compound | Shorter | 59 |

The acid fluoride method using this compound is particularly advantageous for peptide coupling reactions involving sterically hindered amino acids, such as N-methylated or α,α-dialkylated residues. lookchemmall.comuni-kiel.de These types of couplings are notoriously difficult and often result in low yields with standard reagents due to steric hindrance. rsc.org However, the use of this compound to form acyl fluorides provides excellent yields in these challenging reactions. uni-kiel.deresearchgate.net The reduced steric bulk of the acid fluoride intermediate facilitates the approach of the nucleophilic amine, enabling efficient bond formation where other methods fail. lookchemmall.comrsc.org Studies have shown that for sterically demanding couplings, this compound gives great promise and can be considered a superior choice over established reagents like BOP-Cl. lookchemmall.com The successful application of this method has been crucial in the synthesis of complex peptides and potential MDR reversal agents. uni-kiel.de

Specific Reagent for Tyrosine Residues in Enzymes

This compound is also utilized as a specific chemical modification reagent for tyrosine residues in proteins and enzymes. wikipedia.orgtaylorandfrancis.comnih.gov The reaction occurs at an alkaline pH (around 9.1), where the phenolic hydroxyl group of tyrosine is ionized to a phenoxide ion. taylorandfrancis.com This ionized form is necessary for the nucleophilic attack on the this compound molecule. taylorandfrancis.com This modification leads to a change in the spectral properties of tyrosine, which can be monitored to quantify the extent of the reaction. taylorandfrancis.com The reaction of this compound has been used to study the exposure and role of tyrosyl residues in various enzymes, including pepsinogen, elastase, yeast hexokinase, chymotrypsinogen, and trypsinogen. taylorandfrancis.comnih.govnih.gov

Formation of Amino Acid Fluorides for Acylating Agents

The conversion of N-protected amino acids into amino acid fluorides using this compound is a key step in their use as effective acylating agents. google.comrsc.org This transformation is typically conducted by reacting the N-α-protected amino acid, such as an Fmoc-amino acid, with this compound in an inert solvent like dichloromethane, often in the presence of a base like pyridine. google.com The resulting amino acid fluorides are valuable intermediates in peptide synthesis. google.comnih.gov They can be isolated or generated in situ and subsequently reacted with another amino acid or peptide to form a new peptide bond. google.com This approach is versatile and has been successfully applied in both liquid-phase and solid-phase peptide synthesis. google.comresearchgate.net The use of amino acid fluorides as acylating agents is particularly noted for minimizing racemization at the chiral center of the activated amino acid. google.comrsc.org

Development of Agrochemicals and Pharmaceuticals

The unique reactivity of this compound and its derivatives makes it a valuable building block in the synthesis of novel compounds for the agrochemical and pharmaceutical industries. wikipedia.orgnih.gov The incorporation of the triazine ring and fluorine atoms can impart desirable biological properties to the target molecules. nih.govnih.gov

Synthesis of Fluorine-Containing 1,3,5-Triazinyl Sulfonamide Derivatives

A notable application of this compound in medicinal chemistry is the synthesis of fluorine-containing 1,3,5-triazinyl sulfonamide derivatives. taylorandfrancis.comnih.gov These compounds have been investigated as potential therapeutic agents. In one study, a series of these derivatives was synthesized starting from this compound, which was reacted with sulfanilamide (B372717) or 4-aminoethylbenzenesulfonamide. nih.gov Further substitution of the remaining fluorine atoms on the triazine ring with various amino, amino alcohol, and amino acid moieties yielded a library of novel sulfonamides. nih.gov

These synthesized compounds were evaluated as inhibitors against three β-class carbonic anhydrases (CAs) from the pathogen Mycobacterium tuberculosis (mtCA 1, mtCA 2, and mtCA 3). nih.gov All three enzymes, which are crucial for the bacterium's life cycle, were effectively inhibited by the sulfonamide derivatives, with inhibition constants (Kᵢ) in the nanomolar to submicromolar range. nih.gov This research highlights the potential of using this compound as a scaffold to develop new antimycobacterial agents that operate through a different mechanism than currently used drugs, which could be vital in combating drug-resistant strains of tuberculosis. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | Formula / Abbreviation |

|---|---|

| This compound | C₃F₃N₃ |

| Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | BOP-Cl |

| Pyridine | C₅H₅N |

| Dichloromethane | CH₂Cl₂ |

| Sulfanilamide | C₆H₈N₂O₂S |

| 4-aminoethylbenzenesulfonamide | C₈H₁₂N₂O₂S |

| Mycobacterium tuberculosis | N/A |

| Tyrosine | N/A |

| Pepsinogen | N/A |

| Elastase | N/A |

| Yeast hexokinase | N/A |

| Chymotrypsinogen | N/A |

| Trypsinogen | N/A |

Carbonic Anhydrase Inhibitors (mtCA 1, mtCA 2, mtCA 3)

This compound is a critical precursor in the development of potent inhibitors for carbonic anhydrases (CAs), particularly those found in Mycobacterium tuberculosis (M. tuberculosis), the bacterium responsible for tuberculosis. taylorandfrancis.com The emergence of drug-resistant strains of M. tuberculosis has necessitated the search for novel therapeutic targets and inhibitors. The beta-carbonic anhydrases (β-CAs) from this pathogen, namely mtCA 1, mtCA 2, and mtCA 3, have been identified as viable targets.

Researchers have utilized this compound to synthesize a series of fluorine-containing 1,3,5-triazinyl sulfonamide derivatives. The synthetic strategy involves reacting this compound with sulfanilamide or its derivatives, followed by the introduction of various amino, amino alcohol, and amino acid moieties. taylorandfrancis.com This approach has yielded compounds that demonstrate excellent, potent inhibition against all three M. tuberculosis β-CAs. The resulting inhibitors exhibit inhibition constants (Kᵢ) in the nanomolar to submicromolar range, indicating strong binding and effective inhibition of the target enzymes. taylorandfrancis.com The success of these derivatives underscores the value of this compound as a scaffold for creating targeted, bioactive compounds in the fight against tuberculosis. taylorandfrancis.com

Table 1: Inhibition Profile of this compound-Derived Sulfonamides against M. tuberculosis Carbonic Anhydrases

| Target Enzyme | Inhibitor Class | Observed Inhibition Potency (Kᵢ) | Reference |

| mtCA 1 | 1,3,5-Triazinyl Sulfonamide Derivatives | Nanomolar to Submicromolar Range | taylorandfrancis.com |

| mtCA 2 | 1,3,5-Triazinyl Sulfonamide Derivatives | Nanomolar to Submicromolar Range | taylorandfrancis.com |

| mtCA 3 | 1,3,5-Triazinyl Sulfonamide Derivatives | Nanomolar to Submicromolar Range | taylorandfrancis.com |

Precursor for Bioactive Fluorinated Compounds

The utility of this compound extends beyond carbonic anhydrase inhibitors to its role as a versatile precursor for a broad spectrum of bioactive fluorinated compounds. It serves as a mild and efficient fluorinating agent, notably for the direct conversion of carboxylic acids into acyl fluorides. wikipedia.org This transformation is particularly valuable in peptide synthesis, where the resulting amino acid fluorides are activated for amide bond formation. researchgate.net

The incorporation of the fluorinated triazine ring is a key strategy in medicinal chemistry. Fluorine atoms and fluorine-containing groups can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and lipophilicity. google.com this compound provides a reliable method for introducing the C-F bond and the entire trifluorotriazine scaffold into larger, more complex molecules, leading to the development of novel therapeutic agents. taylorandfrancis.comwikipedia.org

Herbicidal and Fungicidal Properties of Derivatives

The s-triazine ring, the core of this compound, is the structural foundation for a major class of herbicides. researchgate.netchemicalbook.com Triazine-based herbicides, such as atrazine (B1667683) and simazine, function primarily by inhibiting photosynthesis in susceptible weeds. chemicalbook.comnih.gov They block the electron transport chain at the D1 protein of photosystem II, leading to chlorophyll (B73375) oxidation and the death of the plant. chemicalbook.com These herbicides are used for broad-spectrum weed control in various crops like corn, sorghum, and sugarcane. researchgate.netchemicalbook.com

Furthermore, derivatives synthesized from triazine scaffolds exhibit significant fungicidal properties. nih.govmdpi.comnih.gov Researchers have developed numerous s-triazine derivatives that show potent efficacy against a range of pathogenic fungi, including species of Candida, Aspergillus, and Cryptococcus. nih.govnih.gov For instance, certain s-triazine-benzenesulfonamide hybrids have demonstrated notable inhibitory activity against Candida albicans and Aspergillus niger. nih.govpreprints.org The fungicidal mechanism can vary, but some derivatives have been shown to inhibit critical enzymes in the fungal cells. nih.gov The versatility of the triazine core allows for the synthesis of compounds with a wide range of biological activities, making it a valuable scaffold in the agrochemical industry. researchgate.netresearchgate.net

Table 2: Agrochemical Applications of Triazine Derivatives

| Application | Target Organism Type | Examples of Target Organisms | Mechanism of Action (Primary) | Reference |

| Herbicide | Weeds | Broadleaf weeds, Grasses | Inhibition of Photosystem II | researchgate.netchemicalbook.comnih.gov |

| Fungicide | Pathogenic Fungi | Candida albicans, Aspergillus niger, Cryptococcus neoformans | Varies (e.g., enzyme inhibition) | nih.govnih.govpreprints.org |

Material Science Applications

In material science, this compound's reactivity is harnessed to create high-performance materials, including advanced dyes and robust polymer formulations.

Precursor for Fiber-Reactive Dyes

This compound is a key intermediate in the synthesis of modern fiber-reactive dyes. wikipedia.orgresearchgate.netresearchgate.net These dyes form strong, covalent bonds with the functional groups (typically hydroxyl groups) on textile fibers such as cotton, resulting in excellent color fastness and durability. tandfonline.com The triazine ring acts as the reactive anchor. One or two of the fluorine atoms on the this compound molecule are first substituted with a chromophore (the color-bearing part of the dye). The remaining fluorine atom(s) then react with the fiber during the dyeing process. nih.gov

Dyes based on a fluorotriazine core offer distinct advantages over their traditional chlorotriazine counterparts. The carbon-fluorine bond is more polarized and reactive than the carbon-chlorine bond, which allows dyeing to occur under milder conditions, such as lower temperatures (e.g., 60°C) and less extreme pH levels. nih.gov This not only saves energy but also is gentler on the fibers. The high reactivity of the fluorine atom leads to a high degree of fixation, meaning more dye bonds to the fabric, resulting in vibrant shades and reduced amounts of hydrolyzed dye in the effluent. nih.govtandfonline.com

Building Block in Polymers and Resins

The trifunctional nature of this compound makes it an exceptional building block for the synthesis of highly cross-linked polymers and resins. guidechem.com The three fluorine atoms on the triazine ring can be displaced sequentially by nucleophiles, allowing for precise control over the resulting polymer architecture. This step-wise reactivity enables the formation of linear, branched, or fully cross-linked network polymers.

The analogous compound, cyanuric chloride, is widely used as a linker to create covalent triazine polymers (CTPs). rsc.orgrsc.org These materials are known for their high thermal stability, chemical resistance, and porous nature, stemming from the robust and nitrogen-rich triazine units. rsc.org By extension, this compound offers a similar platform for polymer synthesis, with the potential for different reactivity profiles and final material properties due to the carbon-fluorine bond.

The process typically involves reacting this compound with difunctional or polyfunctional monomers, such as diamines, diols, or dithiols. The first substitution occurs at a low temperature, the second at an intermediate temperature, and the third at a higher temperature, allowing for a controlled build-up of the polymer network. This method can be used to synthesize a variety of fluorinated polymers and resins with desirable properties, including:

High Thermal Stability: The inherent stability of the s-triazine ring contributes to polymers that can withstand high temperatures.

Chemical Resistance: Fluorination enhances the chemical inertness of the resulting polymers. researchgate.net

Low Surface Energy: As discussed previously, these polymers often exhibit hydrophobic and oleophobic properties. researchgate.net

The use of the triazine core as a cross-linking agent is a key strategy for improving the durability of polymer coatings. nih.govresearchgate.net For example, fluoropolymers can be copolymerized with reagents that allow for subsequent cross-linking, creating a robust and resistant finish. nih.gov this compound can act as this external cross-linking agent, reacting with functional groups on existing polymer chains to form a durable, networked structure.

Table 2: Research on Triazine-Based Polymer Synthesis

| Monomer/Linker | Co-reactant(s) | Resulting Polymer Type | Key Application/Property | Reference(s) |

|---|---|---|---|---|

| Cyanuric Chloride | p-Amino phenol | Covalent Triazine Polymer (CTP) | Catalyst for amide synthesis | rsc.org |

| Cyanuric Chloride | Piperazine | Covalent Triazine Polymer (CTP) | Hydrogen storage/generation | rsc.org |

| Cyanuric Chloride | Thiourea | Covalent Triazine Polymer (CTP) | Support for palladium nanoparticle catalyst | rsc.org |

Role in Advanced Materials Development for Electronics